

Phase Transitions of Solid Hafnium Tetrabromide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hafnium(4+);tetrabromide*

Cat. No.: *B083106*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Hafnium tetrabromide (HfBr_4) is a colorless, diamagnetic, and moisture-sensitive solid that sublimes in a vacuum.^[1] While it serves as a precursor in the synthesis of various hafnium compounds, detailed experimental data regarding its solid-state phase transitions are not extensively reported in readily accessible scientific literature. This technical guide consolidates the available information on the structural and thermal properties of solid hafnium tetrabromide, highlighting areas where further research is needed to provide a comprehensive understanding of its phase behavior.

Crystal Structure

The primary crystal structure of hafnium tetrabromide has been investigated using X-ray diffraction techniques. An early and key study by Berdonosov et al. (1963) established the fundamental crystallographic parameters for one of its solid phases.^[1] Unfortunately, detailed information about other potential polymorphs and the specific structural changes that occur during any phase transitions remains scarce in the public domain.

Table 1: Crystallographic Data for Hafnium Tetrabromide

Parameter	Value	Reference
Crystal System	Monoclinic	[1] (inferred from similarity to ZrBr ₄)
Space Group	P2 ₁ /c	(Assumed based on ZrBr ₄)
a (Å)	Data not available	
b (Å)	Data not available	
c (Å)	Data not available	
β (°)	Data not available	
Z	Data not available	

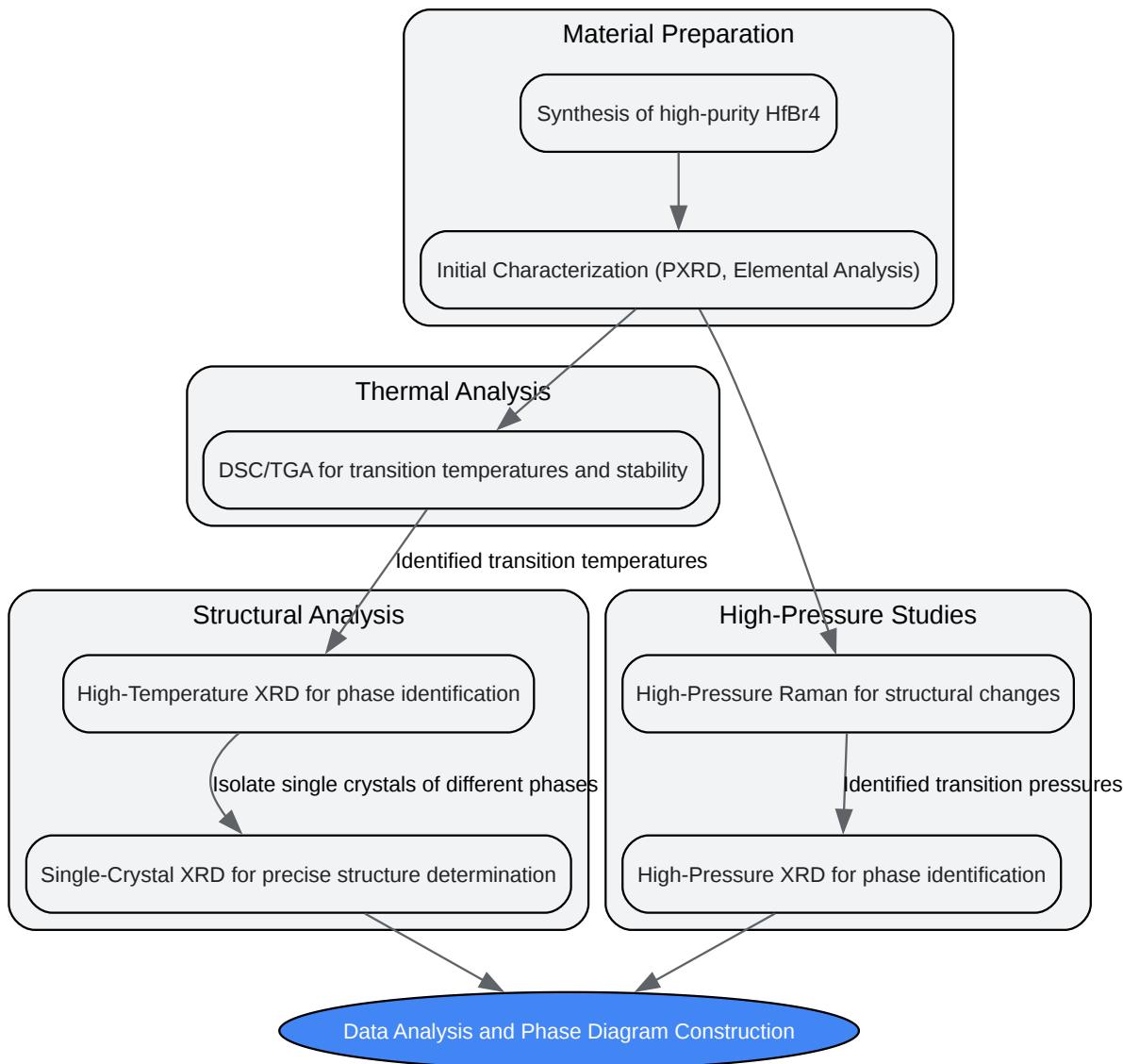
Note: Specific lattice parameters from the original 1963 study in "Zhurnal Neorganicheskoi Khimii" were not retrievable through the conducted searches.

Thermal Properties and Phase Behavior

Information regarding the phase transitions of solid HfBr₄ induced by temperature or pressure is limited. While general thermochemical properties have been calculated, specific transition temperatures, enthalpies, and entropies for solid-state transformations are not well-documented in the available literature.

Table 2: Thermochemical Properties of Hafnium Tetrabromide

Property	Value	Reference
Molar Mass	498.106 g/mol	[2]
Sublimation Point	332 °C	[2]
Boiling Point	424 °C	[3]
Density	5.094 g/cm ³	[3]


Experimental Protocols

Detailed experimental protocols for the investigation of phase transitions in solid hafnium tetrabromide are not explicitly described in the surveyed literature. However, standard techniques for such studies would include:

- Differential Scanning Calorimetry (DSC): To determine transition temperatures and measure the enthalpy of phase changes. The sample would be heated and cooled at a controlled rate in an inert atmosphere to identify endothermic and exothermic events corresponding to phase transitions.
- Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition of HfBr_4 . This would involve heating the sample in a controlled atmosphere and monitoring its mass change as a function of temperature.
- High-Temperature X-ray Diffraction (HTXRD): To identify different crystalline phases at elevated temperatures. Powder X-ray diffraction patterns would be collected as the sample is heated, allowing for the determination of crystal structures and lattice parameter changes with temperature.
- High-Pressure Raman Spectroscopy: To investigate structural changes under high pressure. The sample would be placed in a diamond anvil cell, and Raman spectra would be collected at various pressures to observe shifts in vibrational modes that indicate phase transitions.

Logical Workflow for Phase Transition Analysis

The following diagram illustrates a logical workflow for the comprehensive study of phase transitions in a solid material like hafnium tetrabromide.

[Click to download full resolution via product page](#)

Caption: Logical workflow for investigating phase transitions.

Future Outlook

The comprehensive characterization of the phase transitions of solid hafnium tetrabromide presents a clear area for further research. Experimental studies employing modern thermal

analysis and diffraction techniques are necessary to elucidate the existence of polymorphs, determine the precise conditions of their interconversion, and fully characterize their crystal structures. Such data would be invaluable for applications in materials science and inorganic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hafnium tetrabromide - Wikipedia [en.wikipedia.org]
- 2. hafnium(IV) bromide [chemister.ru]
- 3. Hafnium(IV)-Bromide (HfBr₄) powder (CAS No. 13777-22-5) [samaterials.co.uk]
- To cite this document: BenchChem. [Phase Transitions of Solid Hafnium Tetrabromide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083106#phase-transitions-of-solid-hafnium-tetrabromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com